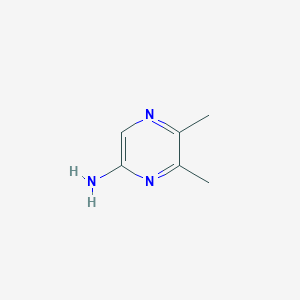

2-Amino-4-hydroxythiazole

Übersicht

Beschreibung

2-Amino-4-hydroxythiazole is a fine chemical . It is not intended for human or veterinary use, but for research purposes only.

Synthesis Analysis

2-Aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They are synthesized and characterized by FTIR and NMR .Molecular Structure Analysis

The 2-aminothiazole scaffold is one of the characteristic structures in drug development . It is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis

2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .Wissenschaftliche Forschungsanwendungen

Summary of the Application

2-Aminothiazoles are used as starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Methods of Application or Experimental Procedures

Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed. Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .

Results or Outcomes

Among all the synthesized compounds, 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively. Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm .

2. Anticancer Application

Summary of the Application

2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Methods of Application or Experimental Procedures

The development of anticancer drug resistance, which leads to the failure of most chemotherapeutic anticancer treatments, is significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths. Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effect is more desirable .

Results or Outcomes

Literature survey documented that different 2-aminothiazole analogs exhibited their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

3. Agrochemical Application

Summary of the Application

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals . They are used in the synthesis of various agrochemicals due to their biological activities .

Methods of Application or Experimental Procedures

The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Modification of thiazole-based compounds at different positions generates new molecules with potent activities .

Results or Outcomes

The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of agrochemicals .

4. Industrial Application

Summary of the Application

Thiazoles are used in industrial applications, including as photographic sensitizers .

Methods of Application or Experimental Procedures

Thiazoles are a basic scaffold found in many natural compounds. The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers .

Results or Outcomes

Thiazoles occupy a prominent place in current industrial chemistry due to their wide range of applications in the field of photosensitizers .

5. Synthesis of 2-Amino-4-hydroxybutanoic Acid

Summary of the Application

2-Amino-4-hydroxybutanoic acid is a valuable compound in biochemistry. The synthesis of this compound often involves the use of 2-Amino-4-hydroxythiazole .

Methods of Application or Experimental Procedures

The synthesis of 2-Amino-4-hydroxybutanoic acid involves combining Aldolases and Transaminases . The specific procedures and parameters can vary depending on the specific requirements of the experiment .

Results or Outcomes

The successful synthesis of 2-Amino-4-hydroxybutanoic acid demonstrates the utility of 2-Amino-4-hydroxythiazole in biochemistry .

6. Inhibition of 2OG Oxygenase

Summary of the Application

2-Amino-4-hydroxythiazole has been used in the synthesis of inhibitors for 2OG oxygenase . These inhibitors have potential applications in the treatment of various diseases .

Methods of Application or Experimental Procedures

The synthesis of these inhibitors involves the use of 2-Amino-4-hydroxythiazole . The specific procedures and parameters can vary depending on the specific requirements of the experiment .

Results or Outcomes

The successful synthesis of these inhibitors demonstrates the utility of 2-Amino-4-hydroxythiazole in medicinal chemistry .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

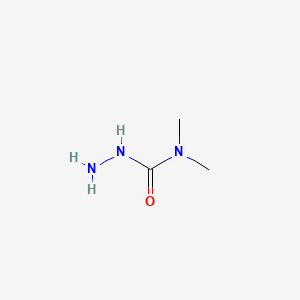

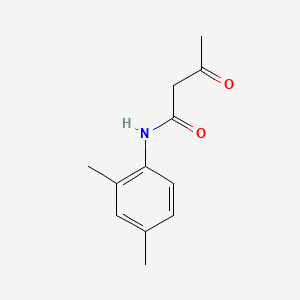

IUPAC Name |

2-amino-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1,6H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIZWGFKUMPOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991863 | |

| Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-hydroxythiazole | |

CAS RN |

7146-26-1 | |

| Record name | 7146-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-2,3-dihydro-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)